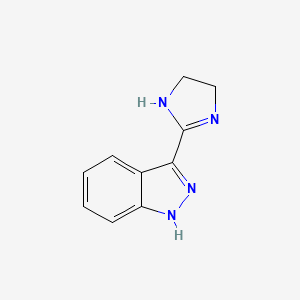

3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole” is a chemical compound with the molecular formula C9H10N2O . It is used in proteomics research . The compound is also known to be a reactant for oxidative aromatization reactions of imidazolines .

Chemical Reactions Analysis

The compound is known to be a reactant for oxidative aromatization reactions of imidazolines . More specific chemical reactions involving this compound are not provided in the search results.Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 197-201 °C . It has a molecular weight of 162.19 .Wissenschaftliche Forschungsanwendungen

Imidazoline Receptor Ligands

A study by Sączewski et al. (2003) highlights the use of 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles as selective imidazoline I(2) receptor ligands. They examined various substituted indazoles for their affinity to imidazoline I(2) receptors and alpha(2)-adrenergic receptors. A specific compound, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole, showed significant selectivity for the imidazoline I(2) receptors.

Synthesis Mechanism and NMR Analysis

Sa̧czewski et al. (2001) conducted a study on the synthesis of 2-(4,5-dihydroimidazol-2-yl)-1H-indazole, a structure similar to potent imidazoline I2 receptor agonists, using carbon disulfide promoted reactions. They also used ab initio MO calculations to understand the mechanism and confirmed the structure of the synthesized compound through NMR spectroscopy and X-ray analysis (Sa̧czewski et al., 2001).

Pharmacological Properties of Fluorinated Derivatives

Wasilewska et al. (2014) explored the influence of fluorination on the pharmacological properties of indazole ring compounds, such as 1-[(imidazolidin-2-yl)imino]-1H-indazole. The study discovered that fluorination reduced binding affinity and α2-AR/I1 imidazoline binding site selectivity in the compounds. Additionally, the cardiovascular properties of these fluorinated derivatives were evaluated for their potential use in PET imaging of brain α2-ARs (Wasilewska et al., 2014).

Circulatory Effects in Rats

Boblewski et al. (2016) studied the circulatory effects of TCS-80, a new imidazoline compound structurally similar to 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole, in rats. They found that TCS-80 exhibits a high affinity to I1-imidazoline receptors and low α2/I1 selectivity ratio, indicating potential for understanding the cardiovascular effects mediated through α2-adrenergic and I1-imidazoline receptors (Boblewski et al., 2016).

Energetic Salts Synthesis

Srinivas et al. (2014) synthesized nitrogen-rich molecules, including 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole, for potential applications in nitrogen-rich gas generators. They examined the physicochemical properties of these compounds, focusing on their energetic characteristics and potential applications in explosives and propellants (Srinivas et al., 2014).

Anticancer Chemotherapy

Groessl et al. (2007) investigated the azole ligand variations in ruthenium complexes for anticancer chemotherapy, including compounds with structures similar to 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole. They evaluated these complexes for their stability, protein binding, redox potentials, and antiproliferative activity, providing insights into the potential use of these compounds in cancer treatment (Groessl et al., 2007).

Eigenschaften

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-2-4-8-7(3-1)9(14-13-8)10-11-5-6-12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHWNKILOXEEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2568370.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2568371.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2568372.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2568379.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2568380.png)

![N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride](/img/structure/B2568381.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2568384.png)

![4-tert-butyl-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568387.png)

![2-methoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2568389.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2568390.png)